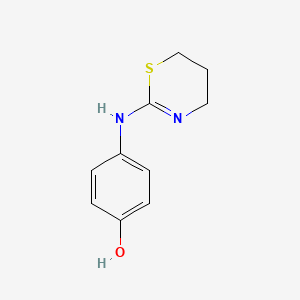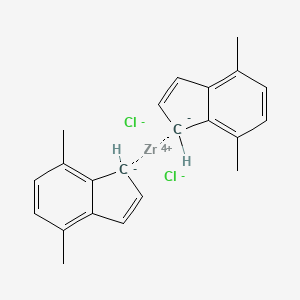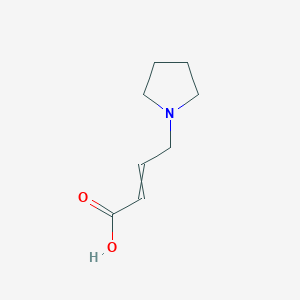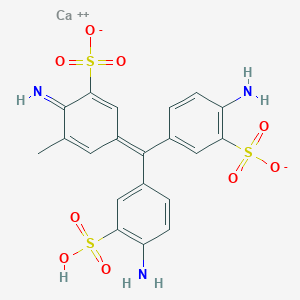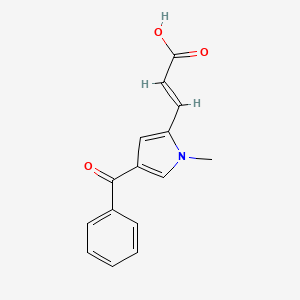
3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid" is a compound that likely shares structural and functional similarities with various acrylic acid derivatives and benzoyl-substituted pyrroles. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of compounds closely related to "3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid" often involves the Knoevenagel condensation reaction or other condensation reactions involving malonic acid derivatives and benzaldehydes. These methods provide a pathway for introducing the acrylic acid and benzoyl functional groups into the pyrrole nucleus (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid" has been characterized using various spectroscopic techniques including NMR, IR, UV-Visible, and mass spectrometry. These studies reveal the presence of conjugative interactions, hydrogen bonding, and the geometry around the core pyrrole unit, indicating the complexity of the molecular interactions within these compounds (Singh et al., 2013).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by the presence of the acrylic acid and benzoyl groups, which can undergo various chemical reactions including polymerization, hydrolysis, and cycloadditions. These reactions are critical for modifying the compound's properties for specific applications (Markopoulou et al., 1990).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are determined by the compound's molecular structure. The presence of the benzoyl group and the acrylic acid moiety significantly impacts these properties, affecting the compound's phase behavior and solubility in various solvents (Hranjec et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, reactivity towards nucleophiles, and electrophilic sites, are influenced by the conjugation of the acrylic system with the benzoyl-substituted pyrrole. Studies on similar compounds have explored their reactivity, highlighting the role of the acrylic acid moiety in facilitating nucleophilic addition reactions and the benzoyl group's influence on the electron density of the pyrrole ring (Singh et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Characterization
- A compound derived from ethyl 2-cyano-3-(5-formyl-1H-pyrrol-2-yl)-acrylate and 4-nitro-benzohydrazide, which may be structurally related to 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid, has been synthesized and characterized by various spectroscopic techniques. This compound demonstrates photoluminescent behavior and has been analyzed for its electronic excitations, hydrogen bonding, and electrophilic nature, indicating potential applications in material science and photonic devices (Singh et al., 2013).
Polymeric Material Modification
- Hydrogels based on poly vinyl alcohol/acrylic acid have been modified through condensation reactions with various amine compounds, enhancing their swelling characteristics and thermal stability. The modified polymers exhibit promising antibacterial and antifungal activities, suggesting their potential in medical applications (Aly & El-Mohdy, 2015).
Photoreactivity in Polymer Films
- Poly(acrylic acid) has been used to create multilayered polyelectrolyte films with benzyl acrylate copolymers. The substituents on the aromatic rings of these copolymers influence the photoreactivity and thermal stability of the films, hinting at the utility in the development of photosensitive materials (Jensen et al., 2004).
Polymerization and Antimicrobial Activity
- Novel acrylate monomers based on kojic acid have been synthesized, polymerized, and evaluated for their thermal behavior and antimicrobial activities. These findings suggest that 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid derivatives could be useful in creating polymers with biomedical applications (Saraei et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
(E)-3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-16-10-12(9-13(16)7-8-14(17)18)15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTMSWHXFUXDFN-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)O)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C/C(=O)O)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


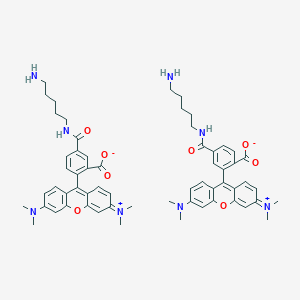
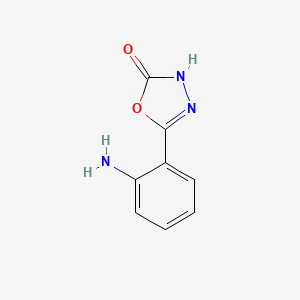
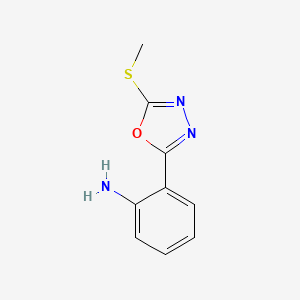
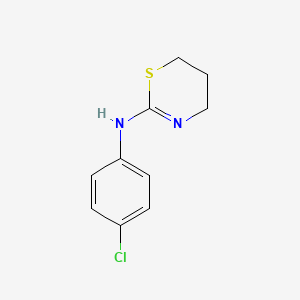
![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)
